Sinoacutine

概要

説明

Sinoacutine is a morphinoid alkaloid extracted from the plant Stephania yunnanensis H. S. Lo and Stephania epigaea H.S. Lo . It is known for its anti-inflammatory, analgesic, and antipyretic properties, making it a valuable compound in traditional Chinese medicine .

準備方法

Synthetic Routes and Reaction Conditions: Sinoacutine is typically extracted from the roots of Stephania yunnanensis and Stephania epigaea. The extraction process involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The plant material is first dried and powdered, then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to ensure high purity and yield .

化学反応の分析

反応の種類: シノアクチンは、以下を含むさまざまな化学反応を起こします:

酸化: シノアクチンは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、シノアクチン中の官能基を修飾することができます。

置換: 置換反応は、シノアクチン分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります。

科学的研究の応用

シノアクチンは、さまざまな科学研究において幅広い応用があります:

作用機序

シノアクチンは、さまざまな分子標的や経路を調節することで、その効果を発揮します:

類似化合物との比較

シノアクチンは、同じメギ科の植物から抽出されるシノメニンなどの他のアルカロイドに似ています . シノアクチンには、他の化合物とは異なる独自の特性があります:

類似化合物のリスト:

- シノメニン

- パルマチン

- マグノクラリン

- コロンバミン

- ジャトロリジン

結論として、シノアクチンは、さまざまな科学分野や医学分野において大きな可能性を秘めた汎用性の高い化合物です。 その独自の特性と作用機序は、研究と応用において価値のある対象となっています。

生物活性

Sinoacutine, a compound derived from the plant Stephania yunnanensis, has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article delves into the mechanisms of action, research findings, and case studies that highlight the biological activity of this compound.

Overview of this compound

This compound is classified as a protopine alkaloid and is primarily extracted from Stephania yunnanensis, a traditional herbal medicine known for its analgesic and anti-inflammatory properties. Research indicates that this compound exhibits significant biological activities, particularly in modulating inflammatory responses.

Inhibition of Inflammatory Pathways

Recent studies have demonstrated that this compound effectively inhibits various inflammatory mediators. A notable study utilized a RAW264.7 macrophage model to assess the compound's effects on inflammatory cytokines. The findings indicated that this compound:

- Reduced levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and prostaglandin E2 (PGE2).

- Increased levels of IL-6, suggesting a complex modulation of inflammatory responses.

- Inhibited gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at concentrations of 50 and 25 μg/ml.

- Regulated signaling pathways , specifically inhibiting the phosphorylation of p65 in the NF-κB pathway and c-Jun NH2-terminal kinase (JNK), while promoting extracellular signal-regulated kinase (ERK) and p38 phosphorylation in the MAPK pathway .

Acute Lung Injury Model

In an acute lung injury (ALI) model induced by lipopolysaccharide (LPS), this compound was shown to significantly reduce lung index and levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in lung tissues and bronchoalveolar lavage fluid (BALF). These results underscore its potential as a therapeutic agent in managing ALI by alleviating inflammatory responses .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activity of this compound compared to other alkaloids derived from Stephania yunnanensis:

In Silico Studies

In addition to in vitro studies, in silico analyses have explored the structure-activity relationships (SAR) of this compound and related alkaloids. These studies indicate that this compound's binding affinity to various receptors may contribute to its biological activities. For instance, molecular docking studies suggest interactions with toll-like receptors, which play a crucial role in immune response modulation .

特性

IUPAC Name |

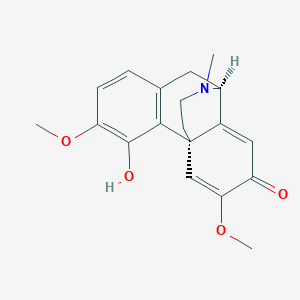

(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRUVGBZQJVTF-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026889 | |

| Record name | Sinoacutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-18-0 | |

| Record name | Salutaridine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinoacutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUTARIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UOY4F98SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。